1-Benzyl-3-bromopiperidine
Overview
Description
1-Benzyl-3-bromopiperidine is an organic compound with the molecular formula C12H16BrN It is a derivative of piperidine, a six-membered heterocyclic amine, where a benzyl group is attached to the nitrogen atom and a bromine atom is attached to the third carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromopiperidine can be synthesized through the reaction of 1-azabicyclo[3.1.0]hexane with benzyl bromide . The reaction typically involves the use of a base such as lithium hydroxide to facilitate the cyclization process. The reaction conditions often include refluxing the reactants in an appropriate solvent to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the bromination of benzylic compounds using N-bromosuccinimide in carbon tetrachloride, followed by debromination with diethyl phosphite and N,N-diisopropylethylamine to obtain the monobromide .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-bromopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve heating the compound with the nucleophile in a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Benzyl-3-bromopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-3-bromopiperidine involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
4-Bromo-N-Z-piperidine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-Azabicyclo[3.1.0]hexane: A precursor used in the synthesis of 1-benzyl-3-bromopiperidine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a benzyl group and a bromine atom on the piperidine ring makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
1-benzyl-3-bromopiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKHYIGONDYCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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